molecular formula C22H28N2O B14006553 N,1-diphenethylpiperidine-4-carboxamide CAS No. 37969-07-6

N,1-diphenethylpiperidine-4-carboxamide

Cat. No.: B14006553
CAS No.: 37969-07-6
M. Wt: 336.5 g/mol
InChI Key: JMIQTUQSOFUWJF-UHFFFAOYSA-N
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Description

N,1-Diphenethylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a carboxamide group at the 4-position of the piperidine ring and two phenethyl substituents: one attached to the piperidine nitrogen (N) and the other likely at the 1-position of the ring (though exact structural confirmation requires further crystallographic data) . Piperidine carboxamides are widely explored in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

37969-07-6

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

N,1-bis(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O/c25-22(23-15-11-19-7-3-1-4-8-19)21-13-17-24(18-14-21)16-12-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,23,25)

InChI Key

JMIQTUQSOFUWJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

N,1-diphenethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,1-diphenethylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-diphenethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to DNA damage and ultimately bacterial cell death. The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics .

Comparison with Similar Compounds

Comparison with Similar Piperidine Carboxamide Derivatives

The following table and analysis highlight key structural and functional differences between N,1-diphenethylpiperidine-4-carboxamide and related compounds:

Compound Name Substituents Molecular Formula MW CAS No. Key Properties/Findings
This compound N-Phenethyl, 1-phenethyl (inferred) Not explicitly stated Hypothesized enhanced lipophilicity; structural analogs show CNS activity
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide N-Phenethyl, 1-(4-methylbenzenesulfonyl) C22H26N2O3S 398.52 433699-34-4 Sulfonyl group improves metabolic stability; no clinical data reported
AZD5363 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]pyrrolopyrimidine substituent C23H28ClN7O2 494.97 Orally bioavailable Akt inhibitor; tumor growth inhibition in xenograft models
N-(2-Chlorobenzyl)piperidine-4-carboxamide N-(2-Chlorobenzyl) C14H17ClN2O 264.75 1398507-74-8 Chlorobenzyl group may enhance receptor selectivity; used in preclinical studies
A939572 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl) C20H22ClN3O3 387.86 1032229-33-6 Selective antagonist; modulates lipid metabolism in vitro
N-Cycloheptyl-4-piperidinecarboxamide hydrochloride N-Cycloheptyl C13H24N2O·HCl 260.80 Cycloheptyl group increases steric bulk; potential CNS applications

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Bioavailability

  • This compound’s phenethyl groups likely increase lipophilicity compared to sulfonyl- or chlorobenzyl-substituted analogs (e.g., ). This property could enhance membrane permeability but may reduce aqueous solubility.
  • AZD5363 incorporates a polar hydroxyl group and chlorophenyl moiety, balancing lipophilicity and solubility for oral bioavailability.

Biological Activity and Selectivity

  • Kinase Inhibition : AZD5363’s pyrrolopyrimidine-piperidine hybrid structure enables potent Akt kinase inhibition (IC50 < 10 nM), whereas this compound’s activity remains uncharacterized .
  • Receptor Targeting : The chlorobenzyl group in may confer selectivity for dopaminergic or serotonergic receptors, a feature absent in the diphenethyl analog.

Metabolic Stability and Toxicity Sulfonyl-containing derivatives (e.g., ) exhibit improved metabolic stability due to electron-withdrawing effects, reducing cytochrome P450-mediated degradation. AZD5363 showed manageable toxicity in preclinical studies (e.g., transient hyperglycemia), while DIC (a non-piperidine carboxamide) induced leukopenia and thrombocytopenia in clinical trials .

Synthetic Accessibility

  • N-Substituted piperidine carboxamides (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions. The diphenethyl variant may require multi-step alkylation and amidation protocols.

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